3-methyl-6-phenyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
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Overview
Description
3-methyl-6-phenyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound that belongs to the imidazo[2,1-b][1,3]thiazole family. The structure of this compound includes an imidazo[2,1-b][1,3]thiazole core, which is a fused ring system containing both nitrogen and sulfur atoms, making it a versatile scaffold for drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-phenyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves the condensation of thiourea, acetone, and α-bromoacetophenone . The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting intermediate is then reacted with 2-phenylethylamine to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-phenyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-methyl-6-phenyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-methyl-6-phenyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, leading to the disruption of essential metabolic processes . Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells through mitochondrial membrane depolarization and caspase activation .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Thiazole derivatives: These compounds also contain the thiazole ring but lack the imidazo[2,1-b] fusion, resulting in different chemical and biological properties.
Uniqueness
3-methyl-6-phenyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications . Its ability to selectively inhibit certain enzymes and induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
Molecular Formula |
C21H19N3OS |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
3-methyl-6-phenyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |
InChI |
InChI=1S/C21H19N3OS/c1-15-19(20(25)22-13-12-16-8-4-2-5-9-16)26-21-23-18(14-24(15)21)17-10-6-3-7-11-17/h2-11,14H,12-13H2,1H3,(H,22,25) |
InChI Key |
UFFKTGAFGLIHEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NCCC4=CC=CC=C4 |
Origin of Product |
United States |
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